Tert-butyl 3-(tert-butylamino)-2-methylpropanoate
Description
Overview of Amino Acid Derivatives and Esters in Organic Synthesis
Amino acid derivatives are foundational building blocks in organic synthesis, extending beyond their natural role in forming peptides and proteins. Their ester forms, in particular, are valuable intermediates. Esterification of the carboxylic acid group enhances the solubility of amino acids in organic solvents, a crucial factor for many synthetic transformations. Furthermore, the ester group serves as a protecting group for the carboxylic acid, preventing its participation in unwanted side reactions while other parts of the molecule are being modified. The synthesis of β-amino acid esters, for instance, can be achieved through methods like the Michael addition of amines to acrylates. mdpi.com These derivatives are pivotal in the creation of peptidomimetics and other biologically active molecules. mdpi.com
Structural Significance of the tert-Butyl Moiety in Chemical Compounds
The tert-butyl group, a quaternary alkyl substituent, imparts significant steric hindrance to a molecule. This bulkiness can direct the stereochemical outcome of reactions and protect adjacent functional groups from reacting. In the context of Tert-butyl 3-(tert-butylamino)-2-methylpropanoate, two tert-butyl groups are present. The tert-butyl ester is a common protecting group for carboxylic acids, prized for its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions. acsgcipr.org The N-tert-butyl group on the amino function also introduces steric bulk, which can influence the nucleophilicity and basicity of the nitrogen atom. acs.orgnih.gov Generally, bulky substituents on an amine can decrease its nucleophilicity due to steric hindrance. masterorganicchemistry.com
Importance of Substituted Propanoate Structures in Chemical Research
Propanoate structures are prevalent in a wide array of organic molecules and serve as important synthetic precursors. Substituted propanoates, such as the 2-methylpropanoate (B1197409) backbone of the title compound, are integral to the synthesis of more complex molecules, including pharmaceuticals and natural products. The position and nature of substituents on the propanoate chain can significantly influence the molecule's physical and chemical properties. For example, the methyl group at the α-position (carbon 2) of the propanoate chain in this compound introduces a chiral center, which is a key consideration for its synthesis and biological activity.
Stereochemical Considerations in Related Chiral Amino Acid Derivatives
The presence of a stereocenter at the 2-position of the methylpropanoate backbone means that this compound can exist as enantiomers. The stereoselective synthesis of such chiral β-amino acids and their derivatives is a significant area of research, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. hilarispublisher.comtandfonline.com Various methods have been developed for the stereoselective synthesis of β-amino acids, including asymmetric hydrogenation and conjugate addition reactions. hilarispublisher.comwiley-vch.de The absolute configuration of the chiral center is typically designated using the R/S system.
Detailed Research Findings
While direct experimental data for this compound is scarce, its properties can be inferred from the analysis of its structural components and related compounds.
Synthesis and Properties
A plausible synthetic route to this compound would involve the conjugate addition of tert-butylamine (B42293) to tert-butyl 2-methylpropenoate. The reaction would likely be catalyzed by a base or a Lewis acid.

A plausible synthetic route involving the Michael addition of tert-butylamine to tert-butyl 2-methylpropenoate.
The physical and chemical properties of the target compound are expected to be influenced by its functional groups. The two bulky tert-butyl groups would likely result in a relatively high lipophilicity. The tert-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid. acsgcipr.orgpearson.com The secondary amine is expected to be basic, though its reactivity may be tempered by the steric hindrance of the N-tert-butyl group.
Below is a table of expected properties based on related compounds:
| Property | Expected Value/Characteristic |
| Molecular Formula | C12H25NO2 |
| Molecular Weight | 215.34 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in common organic solvents; limited solubility in water |
| Boiling Point | Moderately high due to molecular weight and polar groups |
| Basicity (pKa of conjugate acid) | Expected to be around 10-11 |
Spectroscopic Data Analysis
The structure of this compound could be confirmed using various spectroscopic methods.
1H NMR Spectroscopy : The spectrum would be expected to show characteristic signals for the two tert-butyl groups (singlets, each integrating to 9H), the methyl group (a doublet), and the protons on the propanoate backbone (multiplets). The chemical shifts would be indicative of the electronic environment of each proton. For instance, the protons on the carbon adjacent to the ester oxygen would be shifted downfield.
13C NMR Spectroscopy : The spectrum would display distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the ester and the quaternary carbons of the tert-butyl groups.
Infrared (IR) Spectroscopy : Key absorption bands would include a strong C=O stretch for the ester group (around 1730 cm-1) and an N-H stretch for the secondary amine (around 3300-3500 cm-1). acs.org
Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl groups, providing further structural information. For example, the fragmentation of tert-butyl esters often shows a characteristic peak corresponding to the loss of isobutylene (B52900).
Below is a table summarizing the expected spectroscopic data:
| Spectroscopic Technique | Expected Key Signals |
| 1H NMR | Singlets for t-Bu groups, doublet for the methyl group, multiplets for backbone CH and CH2 |
| 13C NMR | Signal for C=O (ester), signals for quaternary carbons of t-Bu groups |
| IR Spectroscopy | Strong C=O stretch (~1730 cm-1), N-H stretch (~3300-3500 cm-1) |
| Mass Spectrometry | Molecular ion peak (M+), fragmentation showing loss of C4H8 |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(tert-butylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-9(8-13-11(2,3)4)10(14)15-12(5,6)7/h9,13H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSKXLVCKPVEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 3 Tert Butylamino 2 Methylpropanoate and Analogues
Esterification Approaches
Esterification strategies focus on introducing the tert-butyl ester group onto a pre-existing β-amino acid backbone. The primary challenge in these methods is the steric hindrance of the tertiary alcohol, which often necessitates specific catalytic conditions.
Direct esterification involves the reaction of the carboxylic acid, 3-(tert-butylamino)-2-methylpropanoic acid, with tert-butanol (B103910). Due to the low reactivity of tertiary alcohols, this transformation typically requires strong acid catalysis and conditions that facilitate the removal of water to drive the equilibrium towards the product. mdpi.com Reagents such as boron trifluoride diethyl etherate in combination with anhydrous magnesium sulfate (B86663) have been used to prepare tert-butyl esters of various amino acids from tert-butanol in good yields. researchgate.net Another approach involves the in-situ formation of highly reactive benzotriazole (B28993) esters from the carboxylic acid, which then react with tert-butyl alcohol in the presence of a base like 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite to furnish the desired tert-butyl ester. researchgate.net
General Reaction Scheme for Direct Esterification:
Where R-COOH is the carboxylic acid precursor.
Transesterification is an alternative method that avoids the direct use of the sterically hindered tert-butanol. In this approach, a more readily formed ester, such as a methyl or ethyl ester of 3-(tert-butylamino)-2-methylpropanoic acid, is converted to the corresponding tert-butyl ester. This exchange is often accomplished under basic conditions. For instance, potassium tert-butoxide in an inert solvent like diethyl ether can efficiently catalyze the transesterification of methyl esters to their tert-butyl analogues at ambient temperatures. researchgate.net Metal-based catalysts, including those based on lanthanum(III) researchgate.net or zirconium, justia.com have also been employed to promote the transesterification of various esters with alcohols, including tertiary alcohols.
General Reaction Scheme for Transesterification:
Where R-COOR' is typically a methyl or ethyl ester.
Formation of the Carbon-Nitrogen Bond
These methodologies build the core structure of the molecule by creating the bond between the nitrogen of tert-butylamine (B42293) and the three-carbon propanoate backbone.
This pathway involves the reaction of a suitable electrophile, such as tert-butyl 3-bromo-2-methylpropanoate, with tert-butylamine acting as the nucleophile. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the amine displaces a leaving group (e.g., a halide) on the carbon atom at the 3-position of the propanoate chain. The reaction often requires an excess of the amine to act as both the nucleophile and a base to neutralize the hydrogen halide byproduct formed. researchgate.net The choice of solvent and temperature is critical to optimize the reaction rate and minimize side reactions. For example, similar substitutions have been successfully carried out in solvents like acetonitrile (B52724) at elevated temperatures. researchgate.net
Table 1: Conditions for Nucleophilic Substitution
| Electrophile | Nucleophile | Solvent | Temperature | Yield |
|---|
This interactive table presents data for an analogous system, illustrating the general conditions for nucleophilic substitution reactions with tert-butylamine.
Reductive amination provides an indirect route to form the C-N bond by reacting a carbonyl precursor with tert-butylamine. For the synthesis of the target compound, this would involve the reaction of tert-butyl 2-methyl-3-oxopropanoate (B1259668) with tert-butylamine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. This method is highly versatile, and a variety of mild reducing agents can be employed, which prevents the reduction of the ester group. Boron-based reagents, such as sodium triacetoxyborohydride (B8407120) (STAB) and amine-borane complexes like tert-butylamine-borane (TBAB), are particularly effective for this transformation due to their selectivity and tolerance of various functional groups. researchgate.net The reaction is often performed as a one-pot procedure. researchgate.net
General Reaction Scheme for Reductive Amination:
Where R-CHO is the aldehyde precursor and [H] is a mild reducing agent.
The aza-Michael addition, or conjugate addition, of an amine to an α,β-unsaturated ester is one of the most direct and atom-economical methods for preparing β-amino esters. acs.org This reaction involves the 1,4-addition of tert-butylamine to an acrylic ester, such as tert-butyl methacrylate (B99206) or ethyl methacrylate. The reaction can be catalyzed by acids or bases, or even proceed under catalyst-free or solvent-free conditions. thieme-connect.comrsc.org For instance, silica (B1680970) gel has been shown to be an effective and recyclable promoter for the conjugate addition of various amines to electron-deficient alkenes, providing good to excellent yields under solvent-free conditions. thieme-connect.comthieme-connect.com If ethyl methacrylate is used as the starting material, the resulting product, ethyl 3-(tert-butylamino)-2-methylpropanoate, would then require a subsequent transesterification step to yield the final tert-butyl ester. The aza-Michael reaction is a powerful tool for forming the C-N bond in these systems. researchgate.net
Table 2: Selected Examples of Aza-Michael Additions
| Amine | Unsaturated Ester | Conditions | Yield |
|---|---|---|---|
| Benzylamine | Methyl Methacrylate | Microwave, 130°C, 2h | 97% nih.gov |
| Various Amines | Various α,β-Unsaturated Esters | Silica Gel, Solvent-Free, Room Temp | Good to Excellent thieme-connect.com |
This interactive table summarizes conditions and yields for analogous aza-Michael reactions, demonstrating the versatility of this method.
Introduction of the Alpha-Methyl Group (if synthesized from simpler precursors)
A primary method for introducing the α-methyl group onto a propanoate precursor is through the alkylation of an ester enolate. This classic carbon-carbon bond-forming reaction typically involves deprotonation at the α-carbon followed by reaction with an electrophilic methyl source. youtube.comlibretexts.org
A strong, non-nucleophilic base is required to quantitatively form the enolate of a simple ester. youtube.comyoutube.com Lithium diisopropylamide (LDA) is a commonly used base for this purpose due to its strong basicity and steric hindrance, which minimizes side reactions like nucleophilic attack at the ester carbonyl. youtube.compearson.com The reaction is generally performed at low temperatures, such as -78°C, in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the formation of the kinetic enolate and prevent decomposition. youtube.compearson.com
Once the enolate is formed, it is treated with a methylating agent. Methyl iodide is a frequent choice for this step, reacting with the enolate in an SN2 fashion to yield the desired α-methylated product. youtube.comreddit.com
The general mechanism involves:
Deprotonation: LDA removes a proton from the α-carbon of the ester to form a lithium enolate. chemtube3d.com
Alkylation: The nucleophilic enolate attacks the methyl iodide, displacing the iodide and forming the new carbon-carbon bond. youtube.com
This method is highly effective for synthesizing 2-methylpropanoate (B1197409) structures from simpler ester precursors. libretexts.org
Application of Protecting Group Chemistry
Protecting groups are essential in the synthesis of multifunctional molecules like tert-butyl 3-(tert-butylamino)-2-methylpropanoate to prevent unwanted side reactions. A successful synthesis requires a careful strategy for protecting both the carboxylic acid and the amine groups.
The tert-butyl (t-Bu) group is a widely used protecting group for carboxylic acids, forming a tert-butyl ester. libretexts.orgwikidot.com Its popularity stems from its unique stability and cleavage conditions.
Key features of the tert-butyl ester protecting group:
Stability: Tert-butyl esters are robust and stable under a wide range of conditions, particularly basic, nucleophilic, and hydrogenolytic conditions. wikidot.com This stability allows for various chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid. organic-chemistry.org
Cleavage: Deprotection is typically achieved under acidic conditions. lookchem.com Strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758), efficiently cleave the tert-butyl group, releasing isobutylene (B52900) and carbon dioxide. lookchem.commasterorganicchemistry.com This acidic cleavage is advantageous as it is orthogonal to many other protecting groups. wikidot.com Milder acidic conditions, such as using silica gel in refluxing toluene (B28343), have also been reported for this deprotection. lookchem.com
The steric bulk of the tert-butyl group also prevents it from being easily attacked by nucleophiles, adding to its effectiveness as a protecting group. wikidot.com
Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others. nih.gov This is crucial when synthesizing compounds with both amine and carboxylic acid functionalities that require sequential modification.
Given that the tert-butyl ester is acid-labile, an ideal protecting group for the amine functionality would be one that is stable to acid but can be removed under different conditions (e.g., basic or hydrogenolytic). organic-chemistry.org
Common Amine Protecting Groups Orthogonal to tert-Butyl Esters:
| Protecting Group | Abbreviation | Cleavage Conditions | Stability to t-Bu Ester Cleavage (Acid) |
| Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., piperidine (B6355638) in DMF) masterorganicchemistry.comresearchgate.net | Stable |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.com | Stable to mild acid, but can be cleaved by strong acids wikidot.com |
| Allyloxycarbonyl | Alloc | Pd(0)-catalyzed allyl transfer wikidot.com | Stable |
The Fmoc group is a prime example of a protecting group orthogonal to the tert-butyl group, forming the basis of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis. wikidot.comresearchgate.net The Boc group (tert-butyloxycarbonyl), another common amine protecting group, is also acid-labile and therefore not orthogonal to a tert-butyl ester, as both would likely be cleaved simultaneously under acidic deprotection conditions. organic-chemistry.orgresearchgate.net The Cbz group is also highly useful, as its removal by catalytic hydrogenation is a very mild method that leaves most other functional groups intact. masterorganicchemistry.com
Asymmetric Synthesis Routes
Creating the chiral center at the α-position with a specific stereochemistry requires asymmetric synthesis methodologies. This can be achieved through various enantioselective techniques. researchgate.net
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For α-methyl propanoates, this often involves the asymmetric alkylation of an enolate. harvard.edu While direct catalytic asymmetric alkylation of simple esters is challenging, significant progress has been made using phase-transfer catalysis or metal-based chiral catalysts. youtube.comrsc.org
For instance, isothiourea-catalyzed enantioselective additions to create chiral ester products have been reported, achieving high enantiomeric ratios. mdpi.com Another approach involves the use of chiral phosphoric acids which can act as dual ligands and acids in metal-catalyzed reactions to achieve asymmetry. nih.gov
A more established and reliable method for controlling stereochemistry during α-alkylation is the use of chiral auxiliaries. rsc.orgnih.gov A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. santiago-lab.com
Evans Oxazolidinone Auxiliaries: One of the most successful classes of chiral auxiliaries is the Evans oxazolidinones, which are derived from readily available amino acids. wikipedia.orgsantiago-lab.com The synthetic sequence is as follows:
The chiral auxiliary is acylated with a propionyl group to form an N-acyl oxazolidinone. santiago-lab.com
Deprotonation with a base like LDA generates a conformationally rigid Z-enolate, where the lithium ion is chelated by both the carbonyl oxygen and the oxazolidinone oxygen. chemtube3d.com
The bulky substituent on the chiral auxiliary effectively shields one face of the enolate. chemtube3d.com
Consequently, the electrophile (e.g., methyl iodide) can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation. harvard.edusantiago-lab.com
Finally, the chiral auxiliary is cleaved (e.g., by hydrolysis or reduction) to yield the enantiomerically enriched α-methylated product. santiago-lab.com
Chiral Ligand Approaches: Alternatively, asymmetric induction can be achieved using a chiral ligand complexed to a metal catalyst. nih.govresearchgate.net In this approach, the chiral environment created by the ligand around the metal center influences the stereochemical outcome of the reaction. acs.org For instance, chiral phosphine (B1218219) ligands have been used in palladium-catalyzed asymmetric allylic alkylations. researchgate.net While not a direct methylation, these principles are foundational for developing catalytic enantioselective alkylations. The development of catalysts where the metal atom itself is the source of chirality is also an area of active research. acs.org
Chemical Reactivity and Transformation Studies
Reactions at the Ester Moiety
The tert-butyl ester group is a common carboxylic acid protecting group, valued for its stability under many conditions and its susceptibility to cleavage under specific acidic protocols. thieme.de
The hydrolysis of the tert-butyl ester in Tert-butyl 3-(tert-butylamino)-2-methylpropanoate to its corresponding carboxylic acid is most efficiently achieved under acidic conditions.
Acid-Catalyzed Hydrolysis: The mechanism for the acid-catalyzed hydrolysis of tert-butyl esters is distinct from that of less hindered alkyl esters. oup.com It typically proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. oup.comresearchgate.net This pathway involves the initial protonation of the carbonyl oxygen, followed by the rate-limiting cleavage of the alkyl-oxygen bond to form a relatively stable tert-butyl carbocation and the carboxylic acid. researchgate.netacsgcipr.org The tert-butyl cation is then neutralized by a nucleophile, such as water, to form tert-butanol (B103910), or it can eliminate a proton to form isobutylene (B52900). researchgate.net
Neutral and Base-Catalyzed Hydrolysis: Under neutral conditions, the hydrolysis of tert-butyl esters is significantly slower. oup.com Base-catalyzed hydrolysis (saponification), a common method for other esters, is generally ineffective for tert-butyl esters due to the steric hindrance around the carbonyl carbon, which impedes the nucleophilic attack by the hydroxide (B78521) ion. organic-chemistry.org
Kinetics: The rate of hydrolysis is highly dependent on pH. Studies on analogous compounds like tert-butyl formate (B1220265) show that the reaction is significantly accelerated in both strongly acidic and strongly basic media, with the neutral pathway being the slowest. oup.com The rate constants for acid-catalyzed (kA), neutral (kN), and base-catalyzed (kB) hydrolysis differ by several orders of magnitude. oup.com
Table 1: Representative Hydrolysis Conditions for tert-Butyl Esters
| Condition | Reagent(s) | Typical Mechanism | Relative Rate |
| Acidic | Trifluoroacetic acid (TFA), HCl, H₂SO₄ | AAL1 | Fast |
| Neutral | Water | Neutral Hydrolysis | Very Slow |
| Basic | NaOH, KOH | BAC2 (Hindered) | Ineffective |
This table illustrates general reactivity trends for tert-butyl esters.
Transesterification is the process of converting one ester into another by reaction with an alcohol, a reaction that can be catalyzed by acids, bases, or enzymes. wikipedia.org For this compound, this would involve exchanging the tert-butanol group with a different alcohol.
The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the released alcohol (tert-butanol) is removed from the reaction mixture. wikipedia.org
Catalysts: A variety of catalysts can be employed for the transesterification of amino esters. thieme-connect.com
Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid can catalyze the reaction by protonating the carbonyl group, making it more electrophilic. wikipedia.org
Base Catalysts: Bases such as sodium or potassium alkoxides can be effective. kataliz.org.ua However, the steric hindrance of the tert-butyl group may necessitate stronger conditions or more active catalysts.
Organometallic Catalysts: Lewis acidic catalysts, including those based on zinc, titanium, or lanthanum, have been shown to be effective for transesterification under mild conditions, which could be advantageous in preserving the integrity of the amino group. thieme-connect.comresearchgate.netorganic-chemistry.org
Enzymatic Catalysts: Lipases can be used for transesterification, often offering high selectivity under mild conditions, though the steric bulk of the substrate may limit reactivity. nih.gov
Scope: The choice of alcohol can range from simple primary alcohols like methanol (B129727) and ethanol (B145695) to more complex secondary or tertiary alcohols. researchgate.net However, the reaction with more sterically hindered alcohols may require more forcing conditions or specialized catalysts. researchgate.net The presence of the secondary amine in the molecule is a key consideration, as it can potentially react with the catalyst or undergo side reactions under certain pH conditions.
In synthetic chemistry, the tert-butyl ester is frequently used as a protecting group for carboxylic acids. lookchem.com Its removal, or deprotection, under conditions that leave other functional groups intact is a critical transformation. Given the presence of the secondary amine, selective cleavage is paramount.
Common reagents for tert-butyl ester cleavage include:
Strong Protic Acids: Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is the most common method. lookchem.comresearchgate.net Hydrochloric acid (HCl) or sulfuric acid are also used. lookchem.comsemanticscholar.org
Lewis Acids: Reagents such as zinc bromide (ZnBr₂), tin(IV) chloride (SnCl₄), and cerium(III) chloride (CeCl₃) with sodium iodide (NaI) can effect cleavage, sometimes with improved chemoselectivity. lookchem.comresearchgate.netnih.govresearchgate.net For instance, ZnBr₂ has been used for the selective deprotection of tert-butyl esters in the presence of certain amine protecting groups. nih.govacs.org
Mild Acidic Conditions: Milder reagents like aqueous phosphoric acid or silica (B1680970) gel in refluxing toluene (B28343) have been developed for substrates sensitive to harsh acidic conditions. organic-chemistry.orglookchem.comresearchgate.net These methods can offer orthogonality with other acid-labile protecting groups.
Table 2: Reagents for Selective Cleavage of tert-Butyl Esters
| Reagent System | Typical Conditions | Selectivity Notes |
| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Highly effective, but may cleave other acid-labile groups. |
| Zinc Bromide (ZnBr₂) | DCM | Can be selective in the presence of specific N-protecting groups. nih.govresearchgate.net |
| Cerium(III) Chloride / NaI | Acetonitrile (B52724), 40-70 °C | A milder alternative to strong protic acids. acs.org |
| Silica Gel | Toluene, Reflux | Mild conditions suitable for sensitive substrates. lookchem.com |
| Aqueous Phosphoric Acid | - | Environmentally benign and can be highly selective. organic-chemistry.org |
This table summarizes various deprotection strategies applicable to tert-butyl esters.
Reactivity of the Secondary Amine Functionality
The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. chemguide.co.ukknockhardy.org.uk
Amines are generally effective nucleophiles. fiveable.me The nucleophilicity of the secondary amine in this molecule is influenced by two opposing factors: the electron-donating effect of the two alkyl groups (which increases electron density on the nitrogen) and the significant steric hindrance from the bulky tert-butyl and the 2-methylpropanoate (B1197409) groups (which impedes access to electrophiles). fiveable.memasterorganicchemistry.com
As a nucleophile, the amine can react with a variety of electrophiles:
Reaction with Alkyl Halides: This leads to N-alkylation, forming a tertiary amine. If the reaction continues, a quaternary ammonium (B1175870) salt can be formed. chemguide.co.uk
Reaction with Acyl Halides/Anhydrides: This results in N-acylation, forming an amide. chemguide.co.uk
Reaction with Carbonyl Compounds: The amine can undergo nucleophilic addition to aldehydes and ketones to form iminium ions, which can be subsequently reduced (reductive amination) to form tertiary amines.
The balance between basicity and nucleophilicity is key. While sterically hindered amines like di-tert-butylamine (B1584993) are poor nucleophiles, they can still function as effective non-nucleophilic bases. The specific reactivity of the amine in this compound would depend on the nature and steric demands of the attacking electrophile.
These reactions are characteristic of secondary amines and involve the formation of new nitrogen-carbon bonds.
N-Alkylation: This reaction typically involves treating the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl sulfate (B86663). monash.edu A base is often required to neutralize the acid generated during the reaction. The synthesis of N-methylated amino acids often proceeds by first protecting the amine (e.g., as a tosylamide) to allow for selective alkylation. monash.edu Given the steric hindrance, the N-alkylation of this compound would likely require reactive alkylating agents and potentially elevated temperatures.
N-Acylation: This is generally a very efficient reaction where the amine attacks the electrophilic carbonyl carbon of an acyl chloride, acid anhydride, or an activated ester to form a stable amide bond. nih.gov The reaction is typically rapid and often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the acid byproduct (e.g., HCl). The high reactivity of acylating agents often overcomes the steric hindrance of the secondary amine.
Table 3: Common Electrophiles for Amine Functionalization
| Reaction Type | Electrophile Example | Product Functional Group |
| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide |
| Reductive Amination | Acetone (B3395972) (CH₃COCH₃) + Reductant | Tertiary Amine |
This table provides examples of reactions involving the secondary amine functionality.
Amine-Catalyzed Transformations (e.g., organocatalysis if applicable)
The secondary amine functionality within this compound makes it a potential candidate to act as an organocatalyst itself, or be a substrate in amine-catalyzed reactions. Organocatalysis often involves the formation of key intermediates like enamines or iminium ions.
Expected Reactivity:
Enamine Formation: The presence of a proton on the α-carbon (C2) allows for the potential formation of an enamine intermediate under appropriate conditions, although this is generally more facile with aldehydes and ketones.
Iminium Ion Formation: The secondary amine can react with carbonyl compounds to form iminium ions, a common activation strategy in organocatalysis. mdpi.comrsc.org
Hydrogen Bonding: The N-H group can act as a hydrogen-bond donor, potentially influencing the stereochemical outcome of reactions by participating in the transition state assembly. rsc.org
In reactions where this compound would act as a substrate, its secondary amine is nucleophilic and could participate in transformations like Michael additions. For instance, β-amino alcohols, which share the amino functional group, have been shown to be effective organocatalysts in asymmetric Michael additions of β-keto esters to nitroalkenes. rsc.org While not a direct analogue, this suggests that the amine group in this compound could catalyze similar reactions.
A hypothetical amine-catalyzed reaction could involve the compound acting as a catalyst for the aldol (B89426) reaction between a ketone and an aldehyde. The catalytic cycle would likely proceed through an enamine intermediate formed from the ketone and the secondary amine of this compound.
Reactions at the Alpha-Stereocenter (C2)
The stereocenter at the C2 position, adjacent to the ester carbonyl group, is a key structural feature. Its stability and potential for modification are of significant interest in stereoselective synthesis.
Epimerization and Racemization Studies
The proton at the C2 position is acidic due to its proximity to the electron-withdrawing tert-butyl ester group. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to epimerization (if other stereocenters exist) or racemization of a chiral sample.
Factors Influencing Racemization:
| Condition | Expected Effect on Racemization | Rationale |
| Strong Base | Increased Rate | Promotes the formation of the enolate intermediate. |
| Protic Solvent | Increased Rate | Facilitates proton exchange. |
| Elevated Temperature | Increased Rate | Provides the necessary activation energy for proton abstraction and reprotonation. |
Studies on the deuteration of α-amino acids have shown that such conditions can lead to epimerization. nih.gov Similarly, the process of epimerization is a known challenge in peptide synthesis, where the α-proton of an amino acid residue can be abstracted. whiterose.ac.uk
Stereoselective Modifications
The C2 position is a prime target for stereoselective modifications, such as alkylation, to introduce additional complexity. The diastereoselective alkylation of β-amino esters can be achieved by forming a lithium enolate, which can then react with an alkyl halide. nih.gov The stereochemical outcome of such a reaction would be influenced by the existing stereocenter and the bulky tert-butyl groups, which would direct the incoming electrophile to the less sterically hindered face of the enolate.
Hypothetical Stereoselective Alkylation:
| Reagents | Expected Product | Stereochemical Consideration |
| 1. Lithium diisopropylamide (LDA)2. Methyl iodide | tert-butyl 3-(tert-butylamino)-2,2-dimethylpropanoate | The reaction would proceed through a lithium enolate. The approach of the methyl iodide would be directed by the existing stereocenter and bulky groups to achieve diastereoselectivity. nih.gov |
Degradation Pathways and Stability under Various Conditions
The stability of this compound is primarily dictated by the ester and the tert-butylamino functionalities. Degradation can be expected under conditions that favor hydrolysis or elimination reactions.
Ester Hydrolysis:
Acidic Conditions: The tert-butyl ester is susceptible to hydrolysis under acidic conditions, proceeding through a mechanism involving protonation of the carbonyl oxygen followed by nucleophilic attack by water. This would yield tert-butanol and 3-(tert-butylamino)-2-methylpropanoic acid. The tert-butyl group makes it particularly labile to acid. organic-chemistry.org
Basic Conditions: Saponification of the ester can occur under basic conditions, yielding the carboxylate salt and tert-butanol.
Degradation of the Amino Group:
Oxidative Degradation: The tert-butylamine (B42293) portion of the molecule could be susceptible to oxidative degradation. Studies on the atmospheric degradation of tert-butylamine have shown that it can react with hydroxyl radicals, leading to the formation of various products including acetone and nitramines in the presence of nitrogen oxides. whiterose.ac.uk While these are atmospheric conditions, they highlight the potential for oxidation to affect the amino group.
Thermal Stability: The bulky tert-butyl groups may provide some steric hindrance, potentially increasing the thermal stability of the molecule compared to less substituted analogues. However, at high temperatures, elimination reactions could occur.
Summary of Expected Stability:
| Condition | Stability | Likely Degradation Products |
| Strong Acid (e.g., HCl, H₂SO₄) | Low | 3-(tert-butylamino)-2-methylpropanoic acid, tert-butanol |
| Strong Base (e.g., NaOH) | Low | Sodium 3-(tert-butylamino)-2-methylpropanoate, tert-butanol |
| Oxidizing Agents (e.g., H₂O₂) | Moderate | Products of N-oxidation or C-H oxidation |
| Neutral pH, Room Temperature | High | Stable |
Derivatization and Analogues
Synthesis of Amide Analogues
The conversion of the tert-butyl ester moiety into an amide bond is a primary strategy for creating analogues. This transformation is typically achieved through direct amidation, where the ester reacts with a primary or secondary amine. Base-promoted direct amidation of unactivated esters is a particularly effective method for amide bond formation. nih.gov This approach often circumvents the need to first hydrolyze the ester to a carboxylic acid, thus providing a more atom-economical route. pulsus.com
The reaction can be promoted by strong bases such as potassium tert-butoxide (t-BuOK), sometimes in a solvent system like dimethyl sulfoxide (B87167) (DMSO) which can enhance basicity and accelerate the reaction. nih.gov The choice of amine dictates the functionality of the resulting amide, allowing for the introduction of a wide array of substituents. The synthesis of amides from hindered esters with sterically demanding amines like tert-butylamine (B42293) has been successfully demonstrated in various contexts, indicating the feasibility of these transformations. nih.gov
| Reactant Amine | Product Amide Structure | Product Name |
|---|---|---|
| Ammonia (NH₃) | 3-(tert-butylamino)-2-methylpropanamide | |
| Methylamine (CH₃NH₂) | N-methyl-3-(tert-butylamino)-2-methylpropanamide | |
| Aniline (C₆H₅NH₂) | N-phenyl-3-(tert-butylamino)-2-methylpropanamide |
Preparation of Other Esters or Carboxylic Acid Derivatives
The tert-butyl ester group is known for its utility as a protecting group for carboxylic acids because it is stable under many conditions but can be selectively removed. thieme.de This property is exploited to generate the parent carboxylic acid or to perform transesterification to produce other ester analogues.
Hydrolysis to Carboxylic Acid: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(tert-butylamino)-2-methylpropanoic acid, under acidic conditions. Aqueous phosphoric acid or trifluoroacetic acid (TFA) are commonly used reagents for this deprotection, offering mild and selective cleavage of the C-O bond. organic-chemistry.org
Transesterification: Alternatively, direct transesterification can yield different esters without isolating the free carboxylic acid. This is often accomplished by reacting the tert-butyl ester with another alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid or Lewis acid catalyst. google.com The carboxylic acid obtained from hydrolysis serves as a versatile intermediate. It can be converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.org This highly reactive acid chloride can then be treated with various nucleophiles (alcohols, amines, thiols) to generate a wide range of esters, amides, and thioesters.
| Transformation | Reagent(s) | Product |
|---|---|---|
| Hydrolysis | H₃PO₄ (aq) or TFA | 3-(tert-butylamino)-2-methylpropanoic acid |
| Transesterification (Methanolysis) | Methanol, H⁺ catalyst | Methyl 3-(tert-butylamino)-2-methylpropanoate |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | 3-(tert-butylamino)-2-methylpropanoyl chloride |
Chiral Analogues and Stereoisomers
Tert-butyl 3-(tert-butylamino)-2-methylpropanoate possesses a stereocenter at the C2 position, meaning it can exist as two enantiomers: (R)- and (S)-tert-butyl 3-(tert-butylamino)-2-methylpropanoate. The synthesis and study of stereochemically pure analogues are crucial for applications in stereoselective synthesis and medicinal chemistry, where biological activity is often dependent on a specific stereoisomer.
The preparation of enantiomerically pure or enriched analogues can be achieved through several strategies:
Asymmetric Synthesis: Employing chiral auxiliaries or catalysts in the synthetic route can induce stereoselectivity. For instance, an asymmetric Michael addition of a chiral amine to tert-butyl methacrylate (B99206) could stereoselectively form the C-N bond, controlling the configuration of the C2 center. researchgate.net
Resolution: A racemic mixture of the compound or a synthetic precursor can be separated into its individual enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization, or by using chiral chromatography techniques (e.g., HPLC with a chiral stationary phase). nih.gov
The absolute configuration of the stereoisomers is critical and can be determined using various analytical techniques, including NMR spectroscopy in chiral liquid crystal solvents. researchgate.net
| Stereoisomer | Structure | Description | |||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| (R)-enantiomer |
Design of Derivatives for Specific Research ApplicationsDerivatives of this compound can be rationally designed to serve as tools in various research fields. By modifying specific parts of the molecule, its properties can be tuned for applications ranging from probing biological systems to serving as an intermediate in complex organic synthesis. Probing Structure-Activity Relationships (SAR): The tert-butyl groups on both the ester and the amine are significant steric features. Replacing them with smaller (e.g., methyl, ethyl) or larger (e.g., cyclohexyl, phenyl) groups can help elucidate how size and electronics influence the molecule's interaction with a biological target. beilstein-journals.orgmdpi.com Fluorescent Labeling: A fluorescent tag (e.g., dansyl chloride, fluorescein (B123965) isothiocyanate) can be attached to the secondary amine. The resulting fluorescent derivative could be used in cellular imaging studies to track the molecule's localization and dynamics within a biological system. Pharmacological Intermediates: The core structure can be a key intermediate in the synthesis of more complex, pharmacologically active molecules. For example, similar amino ester structures are precursors in the synthesis of compounds targeting various enzymes or receptors. researchgate.net Functional Probes: The ester can be converted to a hydroxamic acid (-CONHOH), a functional group known to chelate metal ions. Such a derivative could be designed as an inhibitor for metalloenzymes.
|
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of Tert-butyl 3-(tert-butylamino)-2-methylpropanoate. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments in a suitable deuterated solvent like chloroform-d (B32938) (CDCl₃) provide a complete picture of the molecular structure.
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The tert-butyl groups, in particular, are expected to produce sharp and intense signals due to the chemical equivalence of their nine protons.
Predicted ¹H NMR Data
Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of two quaternary carbons for the tert-butyl groups and one for the carbonyl ester group would be characteristic features.
Predicted ¹³C NMR Data
To confirm the assignments from one-dimensional NMR, two-dimensional techniques are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key correlations would be observed between the proton at C2 and both the C2-methyl protons and the C3 methylene (B1212753) protons, confirming the backbone connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
The protons of the ester tert-butyl group to the quaternary carbon of that group and, importantly, to the carbonyl carbon (C1).
The protons of the amine tert-butyl group to the quaternary carbon of that group and to the C3 carbon.
The C2-methyl protons to the C2 and C3 carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₂₅NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
Calculated Exact Mass for [C₁₂H₂₆NO₂]⁺: 216.1958
In electron ionization (EI) mass spectrometry, the molecule is fragmented into smaller, characteristic ions. The fragmentation pattern provides a fingerprint that aids in structural confirmation. The structure of this compound contains two tert-butyl groups and an ester linkage, which dictates its fragmentation.
A primary fragmentation pathway for esters is the loss of the alkoxy group, and for molecules containing a tert-butyl group, the formation of the stable tert-butyl carbocation is highly favored. Therefore, the most prominent peak (base peak) in the spectrum is expected to be at m/z 57, corresponding to the [C₄H₉]⁺ ion. Another significant fragmentation is alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines.
Predicted Major Fragment Ions in Mass Spectrometry
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques that provide information on the characteristic vibrations of molecular bonds.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to polar bonds. A very strong, sharp absorption for the ester carbonyl (C=O) stretch is expected. The N-H stretch of the secondary amine would appear as a moderate, single peak, while C-O and C-N stretching vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. Therefore, the symmetric stretching and bending modes of the C-C skeletons of the tert-butyl groups would likely produce strong signals in the Raman spectrum.
Predicted Vibrational Frequencies
Table of Compounds Mentioned
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are essential for assessing the purity and resolving stereoisomers of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC), Chiral Chromatography, and Gas Chromatography (GC) provide the necessary resolution and sensitivity for quality control and enantiomeric excess determination.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. Given the compound's structure, reverse-phase HPLC (RP-HPLC) is a commonly employed method. sielc.comsielc.com In this mode, a non-polar stationary phase, typically a C18 (USP L1) column, is used with a polar mobile phase.
A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and control the ionization state of the amino group. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is preferred over non-volatile acids like phosphoric acid. sielc.com
For trace-level analysis or to enhance detection sensitivity, especially with UV detectors, pre-column derivatization can be employed. The secondary amine in the molecule can be reacted with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) to form a highly fluorescent or UV-active derivative, significantly lowering the limits of detection and quantification. A method developed for determining tert-butylamine (B42293) in a drug substance found detection and quantification limits to be 2.8 ppm and 8.5 ppm, respectively, after derivatization.
Table 1: Representative HPLC Conditions for Amino Compounds
| Parameter | Condition | Source |
|---|---|---|
| Chromatographic Mode | Reverse-Phase (RP) | sielc.com |
| Stationary Phase | C18 (USP L1) | |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid/Formic Acid | sielc.comsielc.com |
| Detection | UV, Mass Spectrometry (MS) | sielc.com |
| Special Techniques | Pre-column derivatization with o-phthalaldehyde (OPA) |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound contains a chiral center at the second carbon of the propanoate backbone, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. This is particularly crucial in pharmaceutical contexts, where the chirality of a molecule dictates its therapeutic effect. worldwidejournals.com
The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derivatized with amylose (B160209) or cellulose (B213188) carbamates (e.g., Chiralpak AD-H, Chiralpak AS, Chiralpak IC), are widely used for this class of compounds. worldwidejournals.comresearchgate.netnih.govymc.co.jp Analysis is often performed in normal-phase mode, using a non-polar mobile phase composed of alkanes (like n-hexane) and an alcohol modifier (such as ethanol (B145695) or 2-propanol). researchgate.netymc.co.jp The precise ratio of these solvents is optimized to achieve baseline resolution between the enantiomers. researchgate.net
For compounds lacking a strong UV chromophore, detection can be challenging. In such cases, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) can be coupled with the HPLC system. researchgate.netnih.govnih.gov A method for the related compound 3-tert-butylamino-1,2-propanediol on a Chiralpak AD-H column with a mobile phase of n-hexane:ethanol (70:30, v/v) achieved a good resolution (Rs = 1.6). researchgate.net Another study using a Chiralpak AS phase successfully measured the enantiomeric excess of the same compound. nih.gov
Table 2: Example Conditions for Chiral Separation of Related Aminopropanols
| Parameter | Condition 1 | Condition 2 | Source |
|---|---|---|---|
| Column (CSP) | Chiralpak AD-H | Chiralpak IC | researchgate.net, worldwidejournals.com |
| Mobile Phase | n-hexane:ethanol (70:30, v/v) | n-Hexane, Ethanol, Diethylamine (80:20:0.1, v/v/v) | researchgate.net, worldwidejournals.com |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | researchgate.net, worldwidejournals.com |
| Temperature | 40 °C | 25 °C | researchgate.net, worldwidejournals.com |
| Detection | ELSD, Polarimetric, UV, RI | UV at 225 nm | researchgate.net, worldwidejournals.com |
| Resolution (Rs) | 1.6 | >5.0 | researchgate.net, worldwidejournals.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to the polarity of the secondary amine and potential thermal lability of the ester. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.net
A common derivatization strategy for compounds containing active hydrogen atoms (such as in N-H groups) is silylation. researchgate.net Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the nitrogen atom with a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This process reduces the polarity of the molecule and increases its volatility, making it amenable to GC analysis. researchgate.netsigmaaldrich.com
However, the steric hindrance caused by the tert-butyl group on the nitrogen atom can affect the derivatization reaction. nih.gov Studies on similar molecules with tert-butyl substituents at the amino group have shown that derivatization at the nitrogen atom can be difficult, with silylation sometimes occurring preferentially at other functional groups like hydroxyls. nih.gov
Once derivatized, the compound can be analyzed by GC coupled with a mass spectrometer (GC-MS). The mass spectrum of the derivative provides characteristic fragmentation patterns that can be used for structural confirmation. sigmaaldrich.commdpi.com For TBDMS derivatives, common fragments correspond to the loss of methyl (M-15) or tert-butyl (M-57) groups. sigmaaldrich.com
Computational and Theoretical Studies
Quantum Chemical Calculations
No specific studies utilizing Density Functional Theory to analyze the electronic structure or reaction energetics of Tert-butyl 3-(tert-butylamino)-2-methylpropanoate were identified in the available literature.
There are no available research findings that employ Ab Initio methods to determine the molecular properties of this compound.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
No literature was found that describes the use of molecular mechanics or dynamics simulations to perform a conformational analysis of this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling studies to elucidate the reaction mechanisms involving this compound have not been reported in the reviewed sources.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
While general principles of predicting NMR chemical shifts for molecules containing tert-butyl groups exist, no specific computational studies predicting the NMR spectroscopic parameters for this compound were found.
Molecular Docking and Binding Studies (if applicable for interactions with theoretical targets)
There are no published molecular docking or binding studies for this compound to assess its interaction with any theoretical biological targets.
Applications in Organic Synthesis and Catalysis
Building Block in Multistep Organic Syntheses
Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. β-amino acids and their derivatives, such as Tert-butyl 3-(tert-butylamino)-2-methylpropanoate, are considered valuable building blocks because they can be used to construct diverse molecular scaffolds, including peptides, alkaloids, and other biologically active compounds. The presence of two distinct functional groups (amine and ester) allows for sequential and selective reactions, making them key intermediates in linear or convergent synthetic strategies.
The general class of β-amino esters is used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, a related compound, Methyl 3-(tert-butylamino)-2-methylpropanoate, is classified as a building block for chemical synthesis. The utility of these compounds lies in their ability to introduce a specific 3-amino-2-methylpropanoyl motif into a target molecule, which can be crucial for achieving desired structural or functional properties.
Precursor for Pharmacologically Relevant Compounds (e.g., intermediates in drug synthesis)
The β-amino acid framework is a key structural motif in numerous pharmacologically active molecules and natural products. Consequently, derivatives like this compound serve as important precursors in medicinal chemistry. The synthesis of complex β-amino acid derivatives is a significant area of research, as these structures are often used to create peptidomimetics that offer enhanced metabolic stability compared to natural peptides.
The utility of this compound as a precursor is enhanced by its two main structural features:
Poly(β-amino ester) Moiety: Polymers based on β-amino esters have been extensively investigated for their potential in biomedical applications, particularly as vectors for gene delivery. These polymers are often biodegradable and pH-responsive, making them suitable for creating formulations for drug delivery systems.
Tert-butyl Ester Group: The tert-butyl ester often functions as a prodrug moiety. In drug design, a pharmacologically active carboxylic acid may be converted to a tert-butyl ester to improve its metabolic stability and facilitate its delivery to a target site, such as a tumor. For example, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for cancer therapy. Similarly, a related compound, tert-butyl-2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate, has been identified as a key intermediate in the synthesis of pharmacologically significant ureido thioisobutyric acid derivatives.
Role as a Ligand or Organocatalyst in Asymmetric Reactions
The tert-butylamino group within the molecule provides a potential coordination site for metal catalysts. The nitrogen atom's lone pair of electrons can donate to a metal center, allowing the molecule to function as a ligand. Recently, tert-butylamine (B42293) itself has been shown to be a cost-effective, bifunctional additive in nickel-catalyzed photoredox reactions, acting as both a base and a ligand. This bifunctionality is attributed to the steric properties of the tert-butyl group, which enhances coordination lability and facilitates efficient catalyst turnover.
Furthermore, chiral amine derivatives are widely used as ligands in asymmetric catalysis to control the stereochemical outcome of a reaction. Compounds containing the N-(tert-butyl) motif, such as chiral N-(tert-Butyl)-N-methylanilines, have been successfully applied as ligands in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivity. Given that this compound is a chiral molecule, it has the potential to serve as a chiral ligand in similar transition metal-catalyzed transformations, where its specific steric and electronic properties could influence the enantiomeric excess of the product.
Utility in the Preparation of Agrochemicals
While specific applications of this compound in agrochemical synthesis are not widely documented, related compounds containing the tert-butylamino functional group are found in this field. For instance, (S)-(-)-3-tert-Butylamino-1,2-propanediol is noted for its use in the formulation of agricultural chemicals, contributing to the development of herbicides and pesticides. Additionally, the compound Terbuthylazine, or 2-tert-Butylamino-4-ethylamino-6-chloro-1,3,5-triazine (a close analog of the compound mentioned in the table below), is a well-known herbicide. This suggests that the tert-butylamino moiety can be a component of molecules designed for agricultural applications.
Table 1: Examples of tert-Butylamino-Containing Agrochemicals
| Compound Name | CAS Number | Application |
| Terbuthylazine | 5915-41-3 | Herbicide |
| 2-tert-Butylamino-4-ethylamino-6-methylthio-1,3,5-triazine | 886-50-0 | Agricultural Chemical, Pesticide |
Steric Influence of the tert-Butyl Group in Directing Reactions
The tert-butyl group is one of the most sterically demanding alkyl groups used in organic chemistry. Its significant size exerts a powerful influence on the reactivity and selectivity of molecules in which it is incorporated. In this compound, there are two such groups: one on the nitrogen atom (N-tert-butyl) and one in the ester functionality (O-tert-butyl).
These bulky groups have several predictable effects on chemical reactions:
Steric Hindrance: The primary effect is steric hindrance, which is the slowing of chemical reactions due to steric bulk. The N-tert-butyl group can shield the nitrogen atom and the adjacent α-carbon from attack by bulky reagents. Similarly, the tert-butyl ester can hinder reactions at the carbonyl carbon. This can be exploited to achieve regioselectivity, where a reagent preferentially attacks a less hindered site on the molecule or an external substrate.
Conformational Rigidity: The presence of tert-butyl groups restricts bond rotation, leading to a more rigid molecular conformation. This conformational locking can be crucial in asymmetric synthesis, where a well-defined three-dimensional structure is necessary to direct the approach of a reagent and achieve high stereoselectivity.
Reaction Directing: The steric hindrance provided by a tert-butyl group can direct the outcome of a reaction. For example, in the electrophilic halogenation of phenols, a tert-butyl group can direct the incoming electrophile to a less sterically congested position on the aromatic ring. In the context of the target molecule, the N-tert-butyl group can influence the stereochemical course of reactions at the α-carbon. Studies on related N-alkyl arylsulphonamides have shown that the steric effects of the N-alkyl group are critical in directing base-induced molecular rearrangements.
Environmental Fate and Degradation Research
Bioremediation Potential and Microbial Degradation Pathways (drawing parallels from related tert-butyl compounds)
The presence of two tert-butyl groups in Tert-butyl 3-(tert-butylamino)-2-methylpropanoate suggests that its biodegradation will be influenced by the steric hindrance these groups present to microbial enzymes. Nevertheless, research on other tert-butylated compounds demonstrates that microbial degradation is feasible, often involving specialized microorganisms and specific environmental conditions.
Numerous bacterial strains have been identified that can degrade MTBE and its primary metabolite, TBA, under aerobic conditions. api.orgplos.org These microorganisms often utilize monooxygenase enzymes to initiate the degradation process. api.orgcalpoly.edu For instance, bacteria from genera such as Bacillus, Pseudomonas, Starkeya, and Mycolicibacterium have been shown to use MTBE as a carbon source. plos.org The initial step in MTBE degradation is typically the cleavage of the ether bond to form TBA and formaldehyde. api.orgnih.gov Subsequently, TBA is further metabolized. api.orgnih.gov Given that the ester linkage in this compound is more susceptible to enzymatic cleavage than the ether bond in MTBE, it is plausible that a wide range of soil and water microorganisms could hydrolyze the ester, releasing tert-butyl alcohol (TBA) and a propanoate intermediate.
The tert-butylamino moiety is structurally similar to tert-butylamine (B42293). The biodegradation of tert-butylamine has been observed in aniline-acclimated activated sludge, suggesting that microbes capable of degrading amines could potentially attack this part of the molecule. scbt.com The degradation of tert-butyl compounds can occur under various redox conditions, although aerobic pathways are generally faster and more extensively studied. api.orgnih.govresearchgate.net While anaerobic degradation of MTBE has been observed, TBA has been found to be more recalcitrant under these conditions. nih.govresearchgate.netepa.gov
The bioremediation potential for this compound likely relies on a consortium of microorganisms. One group of microbes might perform the initial hydrolysis of the ester bond, while another group, potentially specialized alkane or amine degraders, would metabolize the resulting intermediates like TBA and the amino acid backbone.
| Compound | Microbial Genera | Reference |
|---|---|---|
| Methyl tert-butyl ether (MTBE) | Methylibium, Hydrogenophaga, Bacillus, Pseudomonas, Starkeya, Mycolicibacterium | plos.orgnih.govresearchgate.net |
| tert-Butyl Alcohol (TBA) | Hydrogenophaga, Aerobic bacterial consortia | api.orgnih.govnih.gov |
| tert-Butyl Mercaptan (TBM) | Alcaligenes faecalis | researchgate.net |
| tert-Butylamine | Aniline-acclimated activated sludge | scbt.com |
Identification of Degradation Products and Intermediates
Based on the degradation pathways of related compounds, a plausible sequence of degradation for this compound can be proposed. The initial and most likely step is the enzymatic hydrolysis of the ester bond, a common reaction for ester-containing compounds in the environment. This would yield two primary intermediates:
Tert-butyl alcohol (TBA): A well-studied metabolite from the degradation of fuel oxygenates like MTBE and ETBE. nih.govnih.gov
3-(tert-butylamino)-2-methylpropanoic acid: The corresponding carboxylic acid.
Following this initial cleavage, both intermediates would undergo further degradation.
Fate of Tert-butyl Alcohol (TBA): Under aerobic conditions, TBA is typically oxidized further. api.org The degradation pathway can lead to intermediates such as 2-hydroxy isobutyric acid (HIBA), which eventually can be mineralized to carbon dioxide. nih.gov Under some conditions, TBA can be converted to acetone (B3395972). whiterose.ac.uk
Fate of 3-(tert-butylamino)-2-methylpropanoic acid: This intermediate contains the stable tert-butylamino group. Research on the atmospheric degradation of tert-butylamine shows that the reaction proceeds via hydrogen abstraction from the amino group. whiterose.ac.uk In a biological context, deamination or N-dealkylation are possible pathways. Cleavage of the C-N bond would release tert-butylamine and 2-methylpropanoic acid derivatives. Tert-butylamine itself can be further degraded, while the propanoic acid derivative would likely enter central metabolic pathways.
Therefore, a list of potential degradation products and intermediates includes:
Tert-butyl alcohol (TBA)
3-(tert-butylamino)-2-methylpropanoic acid
Acetone whiterose.ac.uk
Formaldehyde nih.govwhiterose.ac.uk
Tert-butylamine
2-Methylpropene whiterose.ac.uk
| Potential Product/Intermediate | Plausible Origin | Analogous Compound Degradation | Reference |
|---|---|---|---|
| Tert-butyl alcohol (TBA) | Hydrolysis of the tert-butyl ester group | MTBE, ETBE degradation | nih.gov |
| 3-(tert-butylamino)-2-methylpropanoic acid | Hydrolysis of the tert-butyl ester group | Ester hydrolysis | semanticscholar.org |
| Acetone | Oxidation of TBA or fragmentation of the tert-butylamino group | tert-Butylamine degradation | whiterose.ac.uk |
| Tert-butylamine | Cleavage of the C-N bond in the propanoic acid intermediate | - |
Environmental Monitoring Techniques for Compound and Metabolites
Effective monitoring of this compound and its potential degradation products in environmental matrices like water and soil is crucial for assessing its fate and transport. Given the compound's structure and the nature of its likely metabolites, established analytical techniques used for similar contaminants would be applicable.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. calpoly.edu This method would be well-suited for detecting and quantifying the parent compound as well as key volatile intermediates like TBA and acetone. calpoly.eduresearchgate.net For sample preparation, methods such as purge-and-trap or solid-phase microextraction (SPME) could be employed to concentrate the analytes from water samples before GC-MS analysis.
For the less volatile, more polar degradation products, such as 3-(tert-butylamino)-2-methylpropanoic acid, High-Performance Liquid Chromatography (HPLC), potentially coupled with mass spectrometry (LC-MS), would be the method of choice. Ion chromatography has also been used to analyze organic acid intermediates from MTBE degradation. researchgate.net These techniques allow for the separation and detection of polar, non-volatile compounds in aqueous samples without the need for chemical derivatization.
| Analyte | Recommended Technique | Rationale/Reference |
|---|---|---|
| This compound | GC-MS, LC-MS | Suitable for semi-volatile organic compounds. |
| Tert-butyl alcohol (TBA) | GC-MS | Standard method for TBA analysis in environmental samples. calpoly.eduresearchgate.net |
| 3-(tert-butylamino)-2-methylpropanoic acid | LC-MS, Ion Chromatography | Effective for polar, non-volatile organic acids. researchgate.net |
| Acetone | GC-MS | Standard method for volatile organic compounds. |
| Tert-butylamine | GC-MS (with derivatization) or LC-MS | Amines can be analyzed by GC-MS, often requiring derivatization; LC-MS is also suitable. |
Future Research Directions
Development of Greener Synthetic Routes and Flow Chemistry Applications
The chemical industry's increasing emphasis on environmental stewardship necessitates the development of more sustainable methods for synthesizing molecules like Tert-butyl 3-(tert-butylamino)-2-methylpropanoate. Future research will likely focus on creating "greener" synthetic pathways that improve efficiency and minimize environmental impact. According to the principles of green chemistry, this involves using less hazardous solvents, reducing waste, and improving atom economy. rsc.org One of the most promising avenues for achieving these goals is the application of flow chemistry.
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat transfer, and greater control over reaction parameters. noelresearchgroup.comresearchgate.net For the synthesis of this compound, a flow chemistry approach could enable reactions that are difficult to control on a large scale in batch reactors, potentially involving unstable intermediates or highly exothermic steps. okayama-u.ac.jp Research in this area would involve designing and optimizing a continuous-flow reactor system for the key synthetic steps, which could lead to higher yields, reduced reaction times, and a safer, more scalable manufacturing process. researchgate.net
Exploration of Novel Derivatization Strategies
The functional groups present in this compound—a secondary amine and a tert-butyl ester—provide fertile ground for chemical modification. Future research should explore novel derivatization strategies to create a library of related compounds with potentially new or enhanced properties.
Strategies could include:
N-alkylation or N-arylation: Modifying the secondary amine with various alkyl or aryl groups to probe structure-activity relationships.
Amide formation: Acylating the amine to produce a range of amides, which could have different biological or material properties.
Ester modification: Transesterification or hydrolysis of the tert-butyl ester to generate other esters or the corresponding carboxylic acid, providing a handle for further functionalization.
By systematically creating and screening these new derivatives, researchers could identify compounds with tailored functionalities for applications in pharmaceuticals, agrochemicals, or materials science.
Investigation of Advanced Catalytic Roles
The unique steric and electronic properties of this compound suggest its potential use in catalysis. The sterically hindered amino group could serve as a non-nucleophilic base or as a ligand in organometallic catalysis. Future investigations could explore its role in:
Organocatalysis: The compound could be evaluated as a catalyst for various organic transformations, where its bulky nature might influence stereoselectivity or reaction pathways.
Ligand Development: After suitable modification, the molecule could serve as a chiral ligand for asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals.
Research into these catalytic applications would involve screening the compound and its derivatives in a range of chemical reactions and using spectroscopic and kinetic studies to elucidate its mechanism of action.
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work offers a powerful approach to accelerate chemical research. duq.edu For this compound, integrating these methodologies can provide deep insights into its behavior and guide the design of new experiments. nih.govrsc.org
Future research directions include:
Reaction Pathway Modeling: Using quantum mechanics calculations to predict the most favorable synthetic routes and identify potential byproducts.
Molecular Dynamics Simulations: Simulating the conformational behavior of the molecule and its interactions with solvents or other reagents to understand its reactivity on a molecular level. dovepress.com
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models for derivatives to predict their properties and prioritize which compounds to synthesize and test in the lab.
This integrated approach can save significant time and resources by focusing experimental efforts on the most promising avenues identified through computational screening. duq.edu
Research into Structure-Reactivity Relationships for Enhanced Chemical Functionality
A fundamental understanding of how the molecular structure of this compound dictates its chemical reactivity is key to unlocking its full potential. The presence of two bulky tert-butyl groups and a methyl group at the α-position to the ester creates significant steric hindrance, which undoubtedly influences its chemical behavior.
Future research should focus on systematically studying these structure-reactivity relationships. nih.gov This could involve:
Kinetic Studies: Measuring reaction rates for a series of structurally related compounds to quantify the impact of steric and electronic effects.
Synthesis of Analogs: Creating analogs where the tert-butyl or methyl groups are replaced with other substituents of varying sizes and electronic properties.
Mechanistic Investigations: Using advanced spectroscopic techniques and computational modeling to elucidate the detailed mechanisms of reactions involving this compound.
A thorough understanding of these relationships will enable the rational design of new molecules with enhanced or completely novel chemical functionalities, tailored for specific applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3-(tert-butylamino)-2-methylpropanoate, and how are reaction conditions optimized for yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl chloroformate with a tert-butyl-substituted amine in the presence of a base like triethylamine to neutralize HCl byproducts . Optimization includes:
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.
- Purification : Column chromatography or recrystallization is used to isolate the product, with yields averaging 60–80% depending on stoichiometric ratios .
Q. Which analytical techniques are most effective for characterizing this compound?
- Key methods :
- NMR spectroscopy : H and C NMR confirm the presence of tert-butyl groups (δ ~1.2–1.4 ppm) and the ester/amine backbone .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) .
- FT-IR : Peaks at ~1740 cm (ester C=O) and ~3350 cm (N-H stretch) confirm functional groups .
Q. How is this compound utilized as a protecting group in peptide synthesis?
- Application : The tert-butyloxycarbonyl (Boc) group protects amines during solid-phase peptide synthesis. It is stable under basic conditions but cleaved with TFA, enabling selective deprotection .
- Case study : In synthesizing β-amino acids, the compound shields the amino group during coupling reactions, preventing undesired side reactions .
Advanced Research Questions
Q. What kinetic and thermodynamic factors influence the stability of this compound under varying pH and temperature conditions?
- Stability analysis :
- pH dependence : The ester group hydrolyzes under acidic (pH <3) or basic (pH >10) conditions, with pseudo-first-order kinetics observed in aqueous buffers .
- Thermal degradation : Decomposition occurs above 150°C, monitored via TGA/DSC. Activation energy () calculations using Arrhenius plots guide storage recommendations (e.g., −20°C under nitrogen) .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology :
- DFT calculations : B3LYP/6-31G(d) models predict electrophilicity at the carbonyl carbon, correlating with experimental reactivity in amine/acylation reactions .
- Transition state analysis : Identifies steric hindrance from tert-butyl groups, which slows reaction rates compared to methyl analogs .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Data reconciliation :
- Structural variability : Differences in substituent positions (e.g., fluorophenyl vs. nitro groups) alter logP and bioavailability, requiring QSAR models to rationalize bioactivity trends .
- Assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain discrepancies in IC values .
Methodological Guidance Tables
| Parameter | Optimal Range | Key References |
|---|---|---|
| Reaction Temperature | 0–25°C | |
| Purification Yield | 60–80% | |
| NMR Chemical Shifts | δ 1.2–1.4 ppm (tert-butyl) | |
| Thermal Decomposition | >150°C |
Critical Considerations for Researchers
- Scale-up challenges : Transitioning from batch to continuous flow reactors (e.g., microreactors) improves heat/mass transfer for industrial-scale synthesis .
- Handling precautions : Store under inert gas (N) at −20°C to prevent hydrolysis. Use PPE (gloves, goggles) due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
